2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound featuring a benzothiazole moiety, a thiazepane ring, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step often involves the synthesis of the benzothiazole derivative. This can be achieved through the reaction of o-aminothiophenol with carbon disulfide and subsequent cyclization.
Thiazepane Ring Formation: The thiazepane ring can be synthesized via a cyclization reaction involving a suitable diamine and a dihalide.
Coupling Reactions: The final step involves coupling the benzothiazole derivative with the thiazepane ring and the thiophene group. This can be done using various coupling agents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiazepane rings.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for enzyme binding studies.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and thiophene groups can participate in π-π stacking interactions, while the thiazepane ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)ethanol: Similar in structure but lacks the thiazepane and thiophene groups.
1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone: Similar but lacks the benzothiazole moiety.
2-(Benzo[d]thiazol-2-ylthio)-1-(4-methylthiazepan-4-yl)ethanone: Similar but with a methyl group on the thiazepane ring.
Uniqueness
2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is unique due to the combination of its three distinct moieties: benzothiazole, thiazepane, and thiophene. This combination provides a unique set of chemical and biological properties that are not found in simpler analogs.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS4/c21-17(12-24-18-19-13-4-1-2-5-14(13)25-18)20-8-7-16(23-11-9-20)15-6-3-10-22-15/h1-6,10,16H,7-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFRRNSDVKLQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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